1-Bromo-6-methylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-6-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYPQDKZLOZOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068779 | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-04-1 | |

| Record name | 1-Bromo-6-methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-6-methylheptane chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Bromo-6-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates key data, outlines relevant experimental protocols, and presents visual representations of the compound's structure and reaction mechanisms.

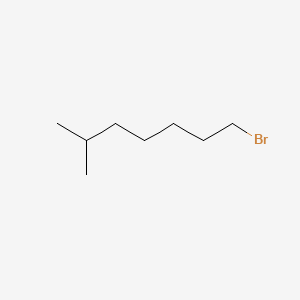

Chemical Structure and Identification

This compound is a primary alkyl bromide. Its structure consists of a seven-carbon heptane chain with a bromine atom attached to the first carbon (C1) and a methyl group at the sixth carbon (C6).[1] This branched structure influences its physical properties and reactivity.

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that many of the available data points are estimations.[1][6]

| Property | Value | Source |

| Molecular Weight | 193.12 g/mol | [2][3][5] |

| Appearance | Colorless oil | [1][6] |

| Boiling Point (estimated) | 191.87 °C | [1][6] |

| Density (estimated) | 1.1024 g/cm³ | [1] |

| Refractive Index (estimated) | 1.4383 | [1][6] |

| Solubility | Miscible with dichloromethane (DCM) and hexanes | [1][6] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The methyl protons of the isopropyl group would appear as a doublet around 0.8-1.2 ppm. The CH₂ group adjacent to the bromine atom would be the most deshielded aliphatic proton, appearing further downfield (around 3.4 ppm) as a triplet. The other methylene and methine protons would appear in the 1.2-1.8 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atom bonded to the bromine (C1) will be shifted downfield to approximately 33-34 ppm. The carbons of the isopropyl methyl groups will be the most upfield signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations.[4]

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

-

C-H bending: Absorptions around 1465 cm⁻¹ and 1370 cm⁻¹.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[2] Common fragmentation patterns would involve the loss of the bromine atom and cleavage of the alkyl chain.

Chemical Reactivity and Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[1] It undergoes typical reactions of primary alkyl halides, including nucleophilic substitution and elimination.

Synthesis

A common method for the synthesis of this compound is the free-radical bromination of 6-methylheptane using bromine (Br₂) in the presence of UV light.[1] Alternatively, it can be synthesized from 6-methylheptan-1-ol via nucleophilic substitution using reagents like HBr or PBr₃.[1]

Caption: General workflow for the synthesis of this compound.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

This reaction is a common method for extending a carbon chain by one carbon atom, forming a nitrile.

-

Reaction: CH₃(CH₃)CH(CH₂)₄CH₂Br + NaCN → CH₃(CH₃)CH(CH₂)₄CH₂CN + NaBr

-

Conditions: Typically carried out in a polar aprotic solvent like DMSO or acetone, with heating.[1]

Caption: Sₙ2 mechanism for the reaction with cyanide.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form an alkene.

This reaction favors the formation of the less substituted alkene (Hofmann product) due to the bulky base.

-

Reaction: CH₃(CH₃)CH(CH₂)₄CH₂Br + KOC(CH₃)₃ → CH₃(CH₃)CH(CH₂)₃CH=CH₂ + KC(CH₃)₃OH + KBr

-

Conditions: Typically carried out in a non-polar solvent with heating.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its branched structure can be used to introduce specific steric properties into a target molecule.[1] It is used in the synthesis of isononylphenol, a precursor for polymers and surfactants.[1][6] It has also been used in the preparation of esters with potential antiestrogenic activity.[1]

Safety and Handling

This compound is a flammable liquid and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic synthesis. Its chemical properties and reactivity are characteristic of a primary alkyl halide, with a propensity for Sₙ2 and E2 reactions. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and development.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and established laboratory protocols before handling any chemicals.

References

- 1. This compound | 52648-04-1 | Benchchem [benchchem.com]

- 2. Heptane, 1-bromo-6-methyl- [webbook.nist.gov]

- 3. This compound | C8H17Br | CID 104270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heptane, 1-bromo-6-methyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 1-Bromo-6-methylheptane (CAS: 52648-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-6-methylheptane (CAS Number: 52648-04-1), a halogenated alkane with applications as a chemical intermediate in various fields, including the synthesis of potential therapeutic agents. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential derivatization, and explores its relevance in the context of drug development, particularly concerning potential antiestrogenic activity. The information is presented to support researchers and scientists in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a branched-chain bromoalkane. Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Source(s) |

| CAS Number | 52648-04-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₇Br | [1] |

| Molecular Weight | 193.12 g/mol | [1] |

| Canonical SMILES | CC(C)CCCCCBr | [3] |

| InChI Key | BFYPQDKZLOZOLQ-UHFFFAOYSA-N | [1] |

| Appearance | Colorless oil | [4] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 191.87 °C (estimated) | [4][5] |

| Density | 1.102 g/cm³ (estimated) | [4][5] |

| Refractive Index | 1.438 (estimated) | [4][5] |

| Solubility | Soluble in dichloromethane and hexanes. | [4][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.6 (predicted) | [3] |

Synthesis and Reactivity

This compound is primarily synthesized via the free-radical bromination of 6-methylheptane. It serves as a versatile intermediate for introducing the 6-methylheptyl group into various molecular scaffolds.

Synthesis of this compound via Free-Radical Bromination

The synthesis involves the reaction of 6-methylheptane with a brominating agent, such as molecular bromine (Br₂), in the presence of a radical initiator like UV light or a chemical initiator like azobisisobutyronitrile (AIBN).

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

6-methylheptane

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Radical initiator (e.g., AIBN or a UV lamp)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylheptane in the chosen anhydrous solvent.

-

Add the brominating agent (NBS is often preferred for its ease of handling) and the radical initiator.

-

Initiate the reaction by either heating the mixture to reflux (if using a chemical initiator) or irradiating with a UV lamp.

-

Monitor the reaction progress using a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts (e.g., succinimide if NBS is used).

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity

As a primary alkyl bromide, this compound readily undergoes nucleophilic substitution (Sₙ2) reactions, making it a useful building block for introducing the 6-methylheptyl moiety. It can also undergo elimination reactions under strongly basic conditions.

Applications in Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of various organic compounds.

Synthesis of Isononylphenol

This compound is used as an intermediate in the synthesis of Isononylphenol, which is a precursor for materials like UV/heat dual-curing blocked polyisocyanate emulsions.[4]

Potential as a Precursor for Biologically Active Molecules

The lipophilic 6-methylheptyl chain can be incorporated into molecules to potentially enhance their membrane permeability and interaction with biological targets. One area of interest is the synthesis of esters with potential antiestrogenic properties.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound

-

A carboxylic acid (e.g., acrylic acid for 6-methylheptyl acrylate)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

A polar aprotic solvent (e.g., acetone or DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography apparatus

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid in the chosen solvent.

-

Add the base and stir the mixture.

-

Add this compound to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid salts.

-

Partition the filtrate between diethyl ether and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Relevance to Antiestrogenic Activity and Estrogen Receptor Signaling

While specific studies on the antiestrogenic activity of this compound derivatives are not extensively documented in publicly available literature, the synthesis of esters from this compound for this purpose has been noted.[1] Antiestrogens are a critical class of drugs in the treatment of estrogen receptor-positive (ER+) breast cancer. They function by modulating the activity of the estrogen receptor.

The Estrogen Receptor Signaling Pathway

Estrogen, a steroid hormone, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of estrogen initiates a cascade of events leading to the regulation of gene expression.

Antiestrogenic compounds can interfere with this pathway in several ways, such as by competitively binding to the estrogen receptor without activating it, or by promoting its degradation. The introduction of a lipophilic side chain, such as the 6-methylheptyl group, could influence the binding affinity and selectivity of a potential drug candidate for the estrogen receptor.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile chemical intermediate with established and potential applications in materials science and drug discovery. Its synthesis via radical bromination is a standard procedure in organic chemistry, and its reactivity allows for the incorporation of the 6-methylheptyl group into a variety of molecules. While further research is needed to fully elucidate the biological activities of its derivatives, its potential as a precursor for novel therapeutic agents, particularly in the area of antiestrogen development, makes it a compound of interest for the scientific community. This guide provides a foundational understanding to facilitate its use in research and development.

References

- 1. Design, synthesis and anticancer/antiestrogenic activities of novel indole-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of new long-chain-alkyl bile acid-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Previously Unrecognized Antiestrogenic Chemicals Using a Novel Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-6-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-Bromo-6-methylheptane, a branched bromoalkane with applications in organic synthesis. The information herein is curated for professionals in research and development who require precise data and methodologies for their work.

Chemical Identity

This compound is a halogenated alkane with the chemical formula C₈H₁₇Br.[1][2][3][4] Its structure features a bromine atom at the terminus of a heptane chain with a methyl group at the sixth position. This branched structure influences its physical and chemical properties.

Physical Properties

The physical characteristics of this compound are essential for its handling, application in reactions, and purification processes. The key physical data are summarized in the table below. It is important to note that the available data for this specific compound are largely based on estimations and computational models.

| Property | Value | Unit | Source |

| Molecular Weight | 193.12 | g/mol | [1][2][3][4] |

| Boiling Point | 191.87 (estimated) | °C | [1][5] |

| Density | 1.1024 (estimated) | g/cm³ | [1][5] |

| Refractive Index | 1.4383 (estimated) | - | [1][5] |

| Physical Form | Colorless oil | - | [1][5] |

| Solubility | Miscible with dichloromethane and hexanes | - | [1][5] |

Experimental Protocols for Property Determination

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a distillation-based method is typically employed.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, typically using a heating mantle.

-

As the liquid boils, the vapor rises into the distillation head, and the temperature is recorded from a thermometer placed at the vapor-liquid equilibrium point.

-

The temperature that remains constant during the distillation of the bulk of the liquid is recorded as the boiling point at the given atmospheric pressure.

-

For accuracy, the atmospheric pressure should be recorded, and a pressure correction can be applied to determine the normal boiling point (at 1 atm).

-

3.2. Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid such as this compound, a pycnometer is commonly used for accurate density determination.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The procedure is repeated with a reference liquid of known density, typically deionized water, at the same temperature.

-

The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

-

The density of the this compound is then calculated by dividing its mass by the determined volume of the pycnometer.

-

Synthesis Workflow

This compound is a useful intermediate in organic synthesis.[5][6] For instance, it is used in the synthesis of Isononylphenol.[1][5][6] The synthesis of this compound itself can be achieved through the bromination of the corresponding alcohol, 6-methylheptan-1-ol.

Caption: Synthesis workflow for this compound.

General Reactivity

The chemical behavior of this compound is characteristic of primary alkyl bromides. The carbon-bromine bond is polar, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. It can also undergo elimination reactions in the presence of a strong, sterically hindered base. The branched methyl group can introduce steric effects that may influence reaction rates and pathways compared to its linear isomers.[1]

References

- 1. This compound | 52648-04-1 | Benchchem [benchchem.com]

- 2. This compound | C8H17Br | CID 104270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 52648-04-1 [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-6-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Bromo-6-methylheptane, a branched bromoalkane. The information is presented to support its application in organic synthesis and other research endeavors.

Physicochemical Properties

This compound is a valuable reagent in various chemical syntheses. A clear understanding of its molecular characteristics is essential for its effective use. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2][3][4] |

| Molecular Weight | 193.12 g/mol | [1] |

| Alternate Molecular Weight | 193.125 g/mol | [2][3][4] |

| CAS Number | 52648-04-1 | [2] |

| Physical Form | Liquid | [5] |

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound is through the bromination of 6-methylheptane. This reaction typically proceeds via a free radical mechanism.

Methodology:

-

Reactants: 6-methylheptane and Bromine (Br₂).

-

Initiator: The reaction is initiated using ultraviolet (UV) light or a peroxide initiator.

-

Mechanism: The initiator promotes the homolytic cleavage of the bromine molecule, generating bromine radicals. A bromine radical then abstracts a hydrogen atom from the 6-methylheptane, creating a carbon radical. This carbon radical subsequently reacts with another bromine molecule to yield the final product, this compound.[2]

Chemical Identification and Structure

The unique identification of a chemical compound is crucial for reproducibility in research. The following diagram illustrates the key identifiers for this compound and their relationship to its chemical structure.

Figure 1: Key identifiers for this compound.

References

Synthesis of 1-Bromo-6-methylheptane from 6-methylheptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-6-methylheptane from 6-methylheptanol. The primary method detailed is the nucleophilic substitution reaction using sodium bromide and sulfuric acid, which generates hydrogen bromide in situ. This process is a common and effective way to convert primary alcohols to their corresponding alkyl bromides.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is presented in Table 1. This data is crucial for handling the chemicals safely and for monitoring the reaction and purification steps.

| Property | 6-methylheptanol | This compound |

| Molecular Formula | C₈H₁₈O | C₈H₁₇Br |

| Molecular Weight | 130.23 g/mol | 193.12 g/mol |

| Boiling Point | 179-181 °C | ~191-193 °C (estimated) |

| Density | 0.81 g/cm³ | ~1.102 g/cm³ (estimated) |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents like ether and dichloromethane. |

Reaction Parameters and Expected Outcomes

The synthesis of this compound from 6-methylheptanol is typically performed under acidic conditions with a bromide source. The key parameters and expected outcomes are outlined in Table 2.

| Parameter | Value/Condition | Expected Outcome |

| Brominating Agent | Sodium Bromide (NaBr) and Sulfuric Acid (H₂SO₄) | Generates HBr in situ for the reaction. |

| Reaction Type | Nucleophilic Substitution (Sₙ2) | The hydroxyl group of the alcohol is replaced by a bromide ion. |

| Temperature | Reflux | Ensures the reaction proceeds to completion in a reasonable timeframe. |

| Reaction Time | 1-2 hours | Typical for the conversion of primary alcohols to alkyl bromides. |

| Expected Yield | 70-90% | Based on typical yields for the bromination of primary alcohols. |

| Purity | >95% after purification | Achievable with standard purification techniques like distillation. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 6-methylheptanol. This protocol is based on established methods for the bromination of primary alcohols.

Materials:

-

6-methylheptanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (98%)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-methylheptanol, sodium bromide, and a small amount of water. Add a few boiling chips to ensure smooth boiling.

-

Addition of Acid: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath. The addition should be done dropwise with constant swirling to dissipate the heat generated.

-

Reflux: Once the acid has been added, assemble a reflux apparatus and heat the mixture to reflux. Continue heating for 1-2 hours.

-

Workup: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Two layers will form; the upper organic layer contains the this compound.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and then purify the crude this compound by distillation. Collect the fraction that boils in the expected range for the product.

Visualizations

Reaction Mechanism

The conversion of 6-methylheptanol to this compound proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The key steps are the protonation of the alcohol's hydroxyl group to form a good leaving group (water), followed by the backside attack of the bromide ion on the electrophilic carbon, leading to the displacement of the water molecule and the formation of the alkyl bromide.

Caption: Sₙ2 reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below. This diagram outlines the major steps from the initial reaction to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Synthesis of 1-Bromo-6-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-6-methylheptane, a valuable bromoalkane intermediate in organic synthesis. Direct radical bromination of 6-methylheptane is discussed in the context of its inherent limitations in regioselectivity, which overwhelmingly favor the formation of more substituted bromides. Consequently, this guide focuses on more viable and selective synthetic strategies, including anti-Markovnikov hydrobromination of 6-methylhept-1-ene and nucleophilic substitution of 6-methylheptan-1-ol. Detailed experimental protocols, mechanistic insights, and data are presented to assist researchers in the effective preparation of the target compound.

Introduction

This compound is a useful reagent and building block in organic synthesis.[1] It serves as an intermediate in the preparation of various compounds, including isononylphenol, which is used in the formulation of dual-curing blocked polyisocyanate emulsions for coatings and adhesives.[2] The synthesis of this primary bromoalkane presents a challenge in regioselectivity, which is a central theme of this guide.

The Challenge of Direct Radical Bromination of 6-Methylheptane

The free-radical bromination of alkanes is a well-established method for introducing a bromine atom onto a carbon backbone. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat.[3]

However, the regioselectivity of this reaction is governed by the stability of the intermediate carbon radical formed during the hydrogen abstraction step. The order of radical stability is tertiary > secondary > primary.[4] For 6-methylheptane, there are primary, secondary, and tertiary hydrogens, making it a competitive substrate.

The bromine radical (Br•) is significantly more selective than the chlorine radical (Cl•), showing a strong preference for abstracting a hydrogen atom that leads to the most stable radical intermediate.[5][6][7] In the case of 6-methylheptane, abstraction of the tertiary hydrogen at the C6 position would lead to the most stable tertiary radical, followed by the secondary radicals, and lastly, the primary radicals. Therefore, direct radical bromination of 6-methylheptane would yield a mixture of brominated isomers, with 6-bromo-6-methylheptane being the major product, and this compound being a very minor product.

Due to this inherent lack of selectivity for the primary position, direct radical bromination of 6-methylheptane is not a synthetically viable method for the preparation of this compound.

Recommended Synthetic Routes

To overcome the regioselectivity challenge, indirect methods are employed to selectively synthesize this compound. The most effective strategies involve the anti-Markovnikov addition of hydrogen bromide to a terminal alkene or the nucleophilic substitution of a primary alcohol.

Anti-Markovnikov Hydrobromination of 6-Methylhept-1-ene

This is the preferred method for the selective synthesis of this compound. The reaction involves the addition of hydrogen bromide (HBr) across the double bond of 6-methylhept-1-ene in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light.[8][9][10] This is also known as the Kharasch effect.[10]

Mechanism: The reaction proceeds via a free-radical chain mechanism that results in the bromine atom adding to the less substituted carbon of the double bond, contrary to the outcome of electrophilic addition (Markovnikov's rule).[8][10]

Experimental Protocol: Radical-Initiated Hydrobromination of 6-Methylhept-1-ene

-

Materials:

-

6-Methylhept-1-ene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Benzoyl peroxide (or another radical initiator)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a gas inlet, dissolve 6-methylhept-1-ene in anhydrous diethyl ether.

-

Add a catalytic amount of benzoyl peroxide to the solution.

-

Cool the mixture in an ice bath.

-

Bubble hydrogen bromide gas through the solution (or add a solution of HBr in acetic acid dropwise) while stirring.

-

Monitor the reaction progress using TLC or GC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Nucleophilic Substitution of 6-Methylheptan-1-ol

Another reliable method for preparing this compound is through the nucleophilic substitution of the corresponding primary alcohol, 6-methylheptan-1-ol.[11] This can be achieved using various brominating agents.

Using Hydrogen Bromide (HBr):

This is a common method where 6-methylheptan-1-ol is treated with a mixture of sodium bromide and concentrated sulfuric acid, which generates HBr in situ.[12] The alcohol is protonated by the acid, forming a good leaving group (water), which is then displaced by the bromide ion in an SN2 reaction.

Experimental Protocol: Bromination of 6-Methylheptan-1-ol with HBr

-

Materials:

-

6-Methylheptan-1-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

Place sodium bromide and water in a round-bottom flask.

-

Add 6-methylheptan-1-ol to the flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Heat the mixture under reflux for a specified time.

-

After reflux, distill the mixture to collect the crude this compound.

-

Wash the distillate with water, then with cold concentrated sulfuric acid to remove any unreacted alcohol and byproducts.

-

Wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

-

Dry the product over anhydrous calcium chloride.

-

Purify by fractional distillation.

-

Using Phosphorus Tribromide (PBr₃):

Phosphorus tribromide is an effective reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction generally proceeds with high yield and minimal rearrangement.

Experimental Protocol: Bromination of 6-Methylheptan-1-ol with PBr₃

-

Materials:

-

6-Methylheptan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (optional, as solvent)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask cooled in an ice bath, place 6-methylheptan-1-ol (and optionally, anhydrous diethyl ether).

-

Slowly add phosphorus tribromide to the alcohol with stirring, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux.

-

After the reaction is complete, cool the mixture and carefully pour it over ice.

-

Separate the organic layer and wash it with ice-cold water, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent.

-

Purify the residue by fractional distillation.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52648-04-1 | [13][14] |

| Molecular Formula | C₈H₁₇Br | [13][14] |

| Molecular Weight | 193.12 g/mol | [13][15] |

| IUPAC Name | This compound | [13][15] |

| Boiling Point | 191.87°C (estimated) | [2] |

| Density | 1.1024 g/cm³ (estimated) | [2] |

| Refractive Index | 1.4383 (estimated) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to a methyl-branched heptyl chain with a bromomethyl group. |

| ¹³C NMR | A signal for the carbon attached to bromine, and other signals for the alkyl chain. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern including loss of Br. |

| IR Spectroscopy | C-H stretching and bending vibrations, and a C-Br stretching band. |

Note: Specific, experimentally verified spectroscopic data is not widely available in the searched literature. The information provided is based on expected chemical shifts and absorption frequencies for the structure.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of free-radical bromination of an alkane.

Caption: Experimental workflow for anti-Markovnikov hydrobromination.

Caption: Experimental workflow for nucleophilic substitution of an alcohol.

Conclusion

While the direct radical bromination of 6-methylheptane is mechanistically possible, its practical application for the synthesis of this compound is severely limited by poor regioselectivity. This guide has detailed more effective and selective synthetic alternatives. The anti-Markovnikov hydrobromination of 6-methylhept-1-ene provides a direct and elegant route to the desired primary bromide. Alternatively, the nucleophilic substitution of 6-methylheptan-1-ol using standard brominating agents like HBr or PBr₃ offers a reliable and high-yielding pathway. The choice of method will depend on the availability of starting materials and the specific requirements of the research context. The provided protocols and data serve as a valuable resource for chemists in the successful synthesis of this compound for its various applications.

References

- 1. This compound | 52648-04-1 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 9. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 10. byjus.com [byjus.com]

- 11. This compound | 52648-04-1 | Benchchem [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound | C8H17Br | CID 104270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. This compound [webbook.nist.gov]

Spectroscopic Analysis of 1-Bromo-6-methylheptane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-bromo-6-methylheptane. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents predicted quantitative NMR data, an analysis of the experimental IR spectrum, and detailed experimental protocols for acquiring such spectra.

Introduction

This compound is a halogenated alkane with the chemical formula C₈H₁₇Br. As a derivative of heptane, it features a bromine atom at the C1 position and a methyl group at the C6 position, introducing chirality at the C6 carbon. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds in various research and development applications. This guide focuses on the detailed interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present high-quality predicted data. These predictions are based on established computational models and provide a reliable reference for spectral interpretation.

Predicted ¹H-NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be significantly downfield.

Table 1: Predicted ¹H-NMR Data for this compound (500 MHz, CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 3.41 | Triplet (t) | 6.8 | 2H |

| H-2 | 1.85 | Quintet (p) | 7.1 | 2H |

| H-3 | 1.42 | Quintet (p) | 7.3 | 2H |

| H-4 | 1.32 | Quintet (p) | 7.5 | 2H |

| H-5 | 1.18 | Multiplet (m) | - | 2H |

| H-6 | 1.51 | Nonet (non) | 6.7 | 1H |

| H-7 (CH₃) | 0.86 | Doublet (d) | 6.6 | 6H |

Predicted ¹³C-NMR Data

The carbon NMR spectrum provides information on the number of unique carbon environments. In this compound, all eight carbon atoms are chemically non-equivalent, resulting in eight distinct signals.

Table 2: Predicted ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) |

| C-1 | 33.8 |

| C-2 | 33.2 |

| C-3 | 28.3 |

| C-4 | 26.5 |

| C-5 | 38.8 |

| C-6 | 27.9 |

| C-7 (CH₃) | 22.5 |

| C-8 (CH₃) | 22.5 |

Infrared (IR) Spectroscopic Data

The following data is based on the analysis of the gas-phase FT-IR spectrum of this compound available from the National Institute of Standards and Technology (NIST) database.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2958, 2928, 2871 | Strong | C-H stretch | Alkyl (CH₃, CH₂, CH) |

| 1467 | Medium | C-H bend (scissoring) | CH₂ |

| 1384, 1368 | Medium | C-H bend (rocking) | CH₃ (gem-dimethyl) |

| 1255 | Medium | CH₂ wag | -(CH₂)n- |

| 648 | Strong | C-Br stretch | Bromoalkane |

Experimental Protocols

The following sections describe standardized procedures for acquiring NMR and IR spectra of liquid samples such as this compound.

NMR Spectroscopy

4.1.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a reference standard (e.g., 0.03% v/v tetramethylsilane, TMS).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

4.1.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This can be performed manually or using an automated shimming routine.

-

Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse program is typically used.

-

Acquire the spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

If using a pressure clamp, lower the anvil to apply gentle and consistent pressure to the liquid sample.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After data acquisition, clean the ATR crystal thoroughly using a soft cloth and an appropriate solvent.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its spectroscopic signals, as well as a generalized workflow for spectroscopic analysis.

Caption: Correlation of key structural features of this compound with their corresponding NMR and IR signals.

An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-6-methylheptane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the elimination reactions of 1-bromo-6-methylheptane, a primary alkyl halide. It delineates the governing reaction mechanisms, predicts the resultant products, and explores the competitive relationship between elimination and substitution pathways. Emphasis is placed on the strategic selection of reagents and conditions to control reaction outcomes. This document includes quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for synthetic chemists.

Introduction

This compound is a primary alkyl halide, a class of substrates for which nucleophilic substitution (S_N2) and base-induced elimination (E2) are competing pathways. The regiochemical and stereochemical outcome of the reaction is highly dependent on the nature of the substrate, the base employed, the solvent, and the temperature. Understanding the interplay of these factors is critical for selectively synthesizing the desired alkene product, 6-methylhept-1-ene, which is a valuable intermediate in various organic syntheses. This guide will dissect the mechanistic underpinnings of these transformations.

Mechanistic Pathways

The reaction of this compound with a base can theoretically proceed via several elimination or substitution pathways. However, due to its primary carbon center, the viable options are significantly constrained.

The E2 (Bimolecular Elimination) Mechanism

The E2 mechanism is a concerted, single-step reaction where a base abstracts a proton from a β-carbon while the leaving group (bromide) departs simultaneously from the α-carbon.[1] This process requires a strong base and involves a transition state where the base, substrate, and leaving group are all present.[2] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (rate = k[R-Br][Base]).[1]

For primary alkyl halides like this compound, the E2 pathway is significantly favored when a strong, sterically hindered (bulky) base is used.[3][4] The steric bulk of the base inhibits its ability to act as a nucleophile and attack the sterically accessible α-carbon (S_N2 pathway), instead promoting the abstraction of an even more accessible β-proton.[5]

The E1 (Unimolecular Elimination) Mechanism

The E1 mechanism is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the alkene. This pathway is highly unfavorable for primary alkyl halides like this compound. The formation of a primary carbocation is energetically prohibitive due to its high instability, making the S_N1/E1 pathways non-viable under typical conditions.[4][5]

Competition with the S_N2 Pathway

The primary competitor to the E2 reaction for a primary alkyl halide is the S_N2 (Bimolecular Nucleophilic Substitution) reaction.[5] This pathway is also a single-step, concerted process where a nucleophile attacks the electrophilic α-carbon, displacing the bromide leaving group. Strong, non-sterically hindered bases, such as ethoxide or hydroxide, are also potent nucleophiles and will predominantly favor the S_N2 pathway with a primary substrate.[4][5] To promote elimination (E2) over substitution (S_N2), a strong, bulky base and elevated temperatures are essential.[4]

Reaction Products and Regioselectivity

The elimination of HBr from this compound can only yield one constitutional isomer: 6-methylhept-1-ene .

The α-carbon is C1 (bonded to Br), and the only β-carbon with hydrogen atoms is C2. Therefore, dehydrohalogenation must occur between C1 and C2, leading exclusively to the terminal alkene. This substrate does not present an issue of Zaitsev vs. Hofmann regioselectivity, as there is only one set of β-hydrotons to be abstracted. However, the principles of the Hofmann rule are relevant for understanding why a bulky base is necessary to favor elimination over substitution. A bulky base, such as potassium tert-butoxide, preferentially attacks the most sterically accessible protons, which in this case are the β-hydrogens at C2, driving the E2 pathway.[6]

The competing S_N2 reaction will yield a substitution product. For example, reaction with potassium tert-butoxide (KOtBu) can produce a minor amount of tert-butyl 6-methylheptyl ether.[7]

Quantitative Data: Base Selection and Product Distribution

| Substrate | Base/Solvent | Temperature (°C) | E2 Product (%) | S_N2 Product (%) |

| 1-Bromopropane | NaOEt / EtOH | 55 | ~9 | ~91 |

| 1-Bromopropane | KOtBu / t-BuOH | 55 | ~85 | ~15 |

Table 1: Representative product distribution for a primary alkyl halide in competition between E2 and S_N2 pathways. Data is illustrative of the principles governing these reactions.

As shown, the small, unhindered ethoxide base (EtO⁻) strongly favors the S_N2 product. In contrast, the large, bulky tert-butoxide base (t-BuO⁻) dramatically shifts the major product to that of the E2 pathway.

Experimental Protocols

The following is a representative protocol for the synthesis of an alkene from a primary bromoalkane via an E2 reaction, which can be adapted for this compound.

Objective: To synthesize 6-methylhept-1-ene from this compound using a strong, bulky base.

Reagents and Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Pentane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for simple distillation

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with potassium tert-butoxide (1.2 equivalents) and anhydrous DMSO.

-

Reaction Initiation: Begin stirring the mixture and add this compound (1.0 equivalent) dropwise via syringe over 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with pentane. Combine the organic extracts.

-

Washing: Wash the combined organic layers twice with water and once with saturated brine to remove residual DMSO and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product is a volatile alkene. Purify the 6-methylhept-1-ene by simple distillation, collecting the fraction at the appropriate boiling point.

Safety Precautions: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere. DMSO can facilitate the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, at all times.

Mandatory Visualizations

Reaction Mechanisms

Caption: Concerted E2 reaction pathway.

Caption: Unfavorable two-step E1 pathway.

Logical Workflow for Reaction Prediction

Caption: Decision workflow for predicting reaction outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]

A Technical Guide to the Solubility of 1-Bromo-6-methylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-6-methylheptane. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes qualitative information, expected solubility trends based on physicochemical principles and analogous compounds, and a detailed, general experimental protocol for the precise determination of its solubility.

Core Concepts: Physicochemical Principles of Solubility

This compound (C₈H₁₇Br) is a branched-chain alkyl halide. Its molecular structure is the primary determinant of its solubility profile, which is governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

The key structural features of this compound are:

-

A Large, Nonpolar Alkyl Moiety: The seven-carbon chain with a methyl branch (CH₃)₂CH(CH₂)₄- is the dominant feature of the molecule. This extensive hydrocarbon portion is nonpolar and interacts with solvent molecules primarily through weak van der Waals forces (specifically, London dispersion forces).

-

A Polar Carbon-Bromine Bond: The C-Br bond at one end of the molecule introduces a dipole moment due to the difference in electronegativity between carbon and bromine. This allows for dipole-dipole interactions.

However, the large nonpolar alkyl chain significantly outweighs the influence of the single polar C-Br bond, rendering the molecule overall nonpolar in character. Consequently, the energy required to break the intermolecular attractions between haloalkane molecules and between organic solvent molecules is comparable to the energy released when new solute-solvent attractions are formed.[1] This facilitates dissolution in solvents with similar characteristics.[1][2][3]

In contrast, this compound is expected to have very low solubility in highly polar solvents like water. The strong hydrogen bonding network between water molecules is energetically more favorable than the weaker dispersion and dipole-dipole forces that would form with the haloalkane.[3][4]

The following diagram illustrates the interplay of these molecular factors.

References

An In-depth Technical Guide to 1-Bromo-6-methylheptane

This technical guide provides a comprehensive overview of 1-Bromo-6-methylheptane, a key branched bromoalkane utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Identity and Synonyms

The compound with the chemical structure CH₂Br(CH₂)₄CH(CH₃)₂ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] It is also known by a variety of synonyms in commercial and research contexts.

Synonyms Include:

Physicochemical Properties

This compound is a colorless oil at room temperature.[1] It is miscible with organic solvents such as dichloromethane (DCM) and hexanes.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.125 g/mol | [1][2][3] |

| CAS Number | 52648-04-1 | [1][2] |

| Boiling Point (estimated) | 191.87°C | [1][4] |

| Density (estimated) | 1.1024 g/cm³ | [1][4] |

| Refractive Index (estimated) | 1.4383 | [1][4] |

| InChI Key | BFYPQDKZLOZOLQ-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably via the nucleophilic substitution of the corresponding alcohol or through the radical bromination of the parent alkane.[1]

Experimental Protocol: Synthesis from 6-Methylheptan-1-ol

A common and reliable method for the preparation of this compound involves the bromination of 6-methylheptan-1-ol using an acidic bromine source such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1]

Materials:

-

6-methylheptan-1-ol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 6-methylheptan-1-ol and an excess of 48% hydrobromic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours to ensure the complete conversion of the alcohol. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude product by fractional distillation to obtain this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis.[5] Its primary utility lies in its function as an alkylating agent, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions.[1] A notable application is its use as an intermediate in the synthesis of Isononylphenol, which is a precursor for UV/heat dual-curing blocked polyisocyanate emulsions used in coatings and adhesives.[1][4][6]

Logical Relationship Diagram

The following diagram illustrates the synthesis of this compound from 6-methylheptan-1-ol via nucleophilic substitution.

Caption: Synthesis of this compound from 6-methylheptan-1-ol.

References

- 1. This compound | 52648-04-1 | Benchchem [benchchem.com]

- 2. This compound | C8H17Br | CID 104270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 1-bromo-6-methyl- [webbook.nist.gov]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. faluckinternational.com [faluckinternational.com]

- 6. This compound | 52648-04-1 [chemicalbook.com]

Methodological & Application

Application Note: Preparation of (6-Methylheptyl)magnesium Bromide

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[3] This application note provides a detailed protocol for the preparation of the Grignard reagent (6-methylheptyl)magnesium bromide from 1-bromo-6-methylheptane. The successful formation of this reagent is crucial for its subsequent use in various synthetic applications, including the synthesis of alcohols, carboxylic acids, and other functionalized molecules.[4][5]

Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Drying tube (filled with CaCl2 or Drierite)

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for work-up

Procedure:

1. Preparation of Glassware and Reagents:

-

All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium turnings should be of high purity. If the surface appears oxidized, it can be activated by briefly grinding in a dry mortar and pestle.

-

The solvent (diethyl ether or THF) must be anhydrous.[1]

2. Grignard Reagent Formation:

-

Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-neck flask equipped with a magnetic stir bar.

-

Assemble the reflux condenser and dropping funnel onto the flask. The apparatus should be under a positive pressure of inert gas.

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

To initiate the reaction, add a small amount of the this compound solution to the magnesium suspension. The disappearance of the iodine color and the appearance of turbidity are indicators of reaction initiation.[2] Gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting solution of (6-methylheptyl)magnesium bromide will appear gray and cloudy.

3. Quenching and Work-up (for analysis or subsequent reaction):

-

The Grignard reagent is typically used immediately in a subsequent reaction.

-

For analysis or to terminate the reaction, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the unreacted Grignard reagent.

-

The quenched reaction mixture will form two layers. The organic layer containing the product of a subsequent reaction can be separated, and the aqueous layer can be extracted with diethyl ether.

-

The combined organic layers are then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All operations must be carried out under strict anhydrous and inert atmosphere conditions.[1]

-

Ethereal solvents are highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

-

The reaction can be exothermic. Have an ice bath readily available to control the reaction temperature.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of a primary alkyl Grignard reagent like (6-methylheptyl)magnesium bromide. Actual yields may vary depending on the purity of reagents and the strictness of anhydrous conditions.

| Parameter | Value | Reference |

| Stoichiometry | ||

| This compound | 1.0 eq | [7] |

| Magnesium Turnings | 1.1 - 1.2 eq | [7] |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | [1] |

| Reaction Temperature | Gentle reflux (approx. 35°C for ether) | [3] |

| Reaction Time | 30 - 90 minutes post-addition | [6] |

| Typical Yield | ||

| (6-methylheptyl)magnesium bromide | 80 - 95% (as determined by titration) | [8] |

Experimental Workflow Diagram

Caption: Experimental workflow for the preparation of (6-methylheptyl)magnesium bromide.

References

- 1. adichemistry.com [adichemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Isononylphenol via Friedel-Crafts Alkylation of Phenol with 1-Bromo-6-methylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isononylphenols are a class of alkylphenols used as intermediates in the production of antioxidants, lubricating oil additives, and surfactants.[1] The synthesis of isononylphenol can be achieved through the Friedel-Crafts alkylation of phenol with a C9 alkylating agent. This document provides a detailed protocol for the synthesis of isononylphenol using 1-bromo-6-methylheptane as the alkylating agent. The procedure is based on the principles of the Friedel-Crafts alkylation reaction, a fundamental method for C-C bond formation on aromatic rings.[2]

Reaction Principle

The synthesis of isononylphenol from phenol and this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation.[3] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is employed to facilitate the formation of a carbocation from this compound.[4] This electrophilic carbocation is then attacked by the electron-rich phenol ring, leading to the formation of isononylphenol. The hydroxyl group of phenol is a strong ortho-, para-director; therefore, a mixture of ortho- and para-isononylphenol is expected, with the para-substituted product typically being the major isomer due to reduced steric hindrance.

Caption: General mechanism of Friedel-Crafts alkylation of phenol.

Data Presentation

Table 1: Physical Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 |

| This compound | C₈H₁₇Br | 193.12 | ~192 | ~1.10 |

Table 2: Proposed Reaction Conditions for Optimization

| Parameter | Range/Options | Rationale |

| Catalyst | AlCl₃, FeCl₃, InCl₃, H₂SO₄ | Lewis acids are standard for Friedel-Crafts alkylation; Brønsted acids can also be used.[4] |

| Solvent | Dichloromethane, Carbon disulfide, Nitrobenzene, or neat (excess phenol) | Anhydrous, non-reactive solvents are required. Using excess phenol can also serve as the solvent. |

| Temperature (°C) | 25 - 100 | Higher temperatures may increase the reaction rate but can also lead to more side products and polyalkylation. |

| Reaction Time (h) | 2 - 24 | Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time. |

| Molar Ratio (Phenol : Alkyl Bromide) | 2:1 to 5:1 | Using an excess of phenol helps to minimize polyalkylation.[4] |

Table 3: Predicted Spectroscopic Data for p-(6-methylheptyl)phenol

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.8 (s, 1H, -OH), 2.50 (t, 2H, Ar-CH₂-), 1.55 (m, 2H, Ar-CH₂-CH₂-), 1.2-1.4 (m, 7H, alkyl CH₂ and CH), 0.85 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5 (C-OH), 130.0 (C-alkyl), 129.5 (Ar-CH), 115.0 (Ar-CH), 38.0, 35.0, 31.5, 29.0, 28.0, 22.5 (alkyl carbons) |

| IR (KBr, cm⁻¹) | 3300-3400 (broad, O-H stretch), 2850-2960 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1230 (C-O stretch) |

| Mass Spec (EI, m/z) | 220 (M⁺), 107 (base peak, [HOC₆H₄CH₂]⁺) |

Experimental Protocols

Materials and Equipment

-

Chemicals: Phenol, this compound, aluminum chloride (anhydrous), dichloromethane (anhydrous), diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography, and deuterated chloroform (for NMR).

-

Equipment: Round-bottom flask, magnetic stirrer with stir plate, reflux condenser, dropping funnel, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator, glassware for column chromatography, and analytical instruments (NMR, IR, GC-MS).

Procedure: Synthesis of Isononylphenol

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: Under a nitrogen atmosphere, add phenol (e.g., 4 equivalents) and anhydrous dichloromethane to the flask. Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to the alkyl bromide) to the stirred solution. The addition is exothermic.

-

Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and shake. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification:

-